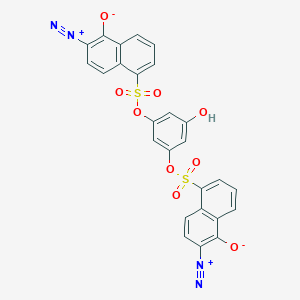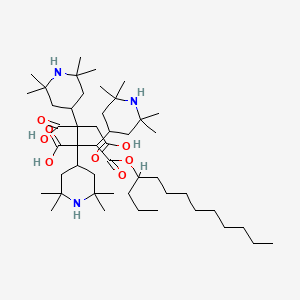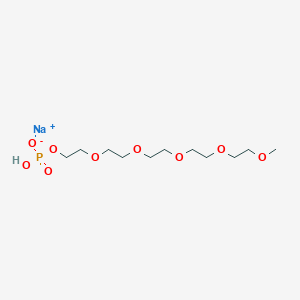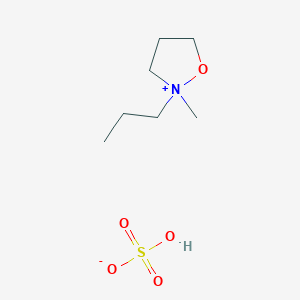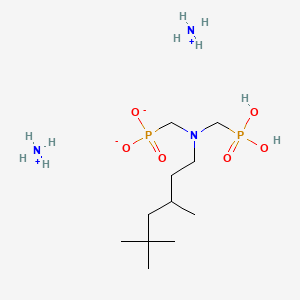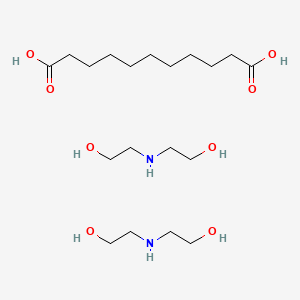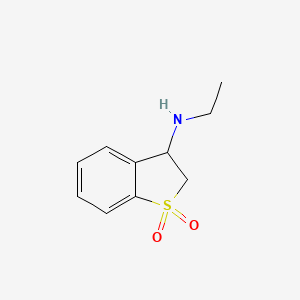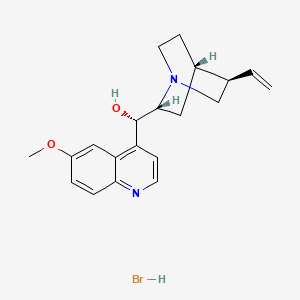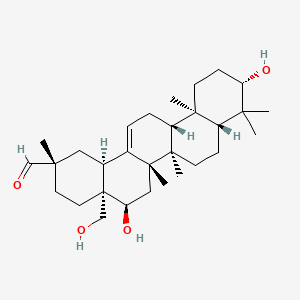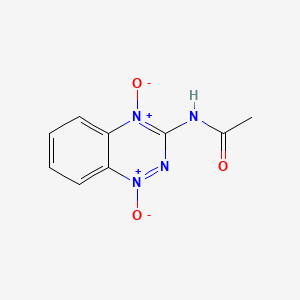
17-Isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17-异丙基蒽(2,1,9-mna)苯(6,7)吲唑并(2,3,4-fgh)吖啶-5,10-二酮是一种复杂的有机化合物,其分子式为C34H20N2O2,分子量为488.5 g/mol。该化合物以其复杂的结构而闻名,其中包含多个稠合环和官能团,使其成为各个科学研究领域的关注对象。
准备方法
合成路线和反应条件
17-异丙基蒽(2,1,9-mna)苯(6,7)吲唑并(2,3,4-fgh)吖啶-5,10-二酮的合成通常涉及多步有机反应,常用的试剂包括强酸、碱和氧化剂。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和产量。质量控制措施对于确保最终产品的纯度和一致性至关重要。
化学反应分析
反应类型
17-异丙基蒽(2,1,9-mna)苯(6,7)吲唑并(2,3,4-fgh)吖啶-5,10-二酮会发生多种化学反应,包括:
氧化: 该化合物可以氧化形成醌和其他氧化衍生物。
还原: 还原反应会导致形成氢醌和其他还原形式。
取代: 亲电和亲核取代反应可以在芳香环上的不同位置发生。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 硼氢化钠,氢化铝锂。
取代剂: 卤素,烷基化剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生醌,而还原会产生氢醌。
科学研究应用
17-异丙基蒽(2,1,9-mna)苯(6,7)吲唑并(2,3,4-fgh)吖啶-5,10-二酮在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建单元,以及各种有机反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗应用,特别是在癌症和传染病的治疗中。
工业: 用于染料、颜料和其他工业化学品的开发。
作用机制
17-异丙基蒽(2,1,9-mna)苯(6,7)吲唑并(2,3,4-fgh)吖啶-5,10-二酮的作用机制涉及其与各种分子靶点和途径的相互作用。该化合物可以插入 DNA,破坏复制和转录过程。它也可能抑制特定酶和信号通路,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
13-氯-17-异丙基蒽(2,1,9-mna)苯(6,7)吲唑并(2,3,4-fgh)吖啶-5,10-二酮: 具有类似结构特征的氯化衍生物。
其他蒽醌衍生物: 具有类似核心结构但取代基不同的化合物。
独特性
17-异丙基蒽(2,1,9-mna)苯(6,7)吲唑并(2,3,4-fgh)吖啶-5,10-二酮的独特性在于其稠合环和官能团的特定组合,赋予其独特的化学和生物学特性。其插入 DNA 并抑制特定酶的能力使其成为研究和潜在治疗应用的有价值的化合物。
属性
CAS 编号 |
93963-00-9 |
|---|---|
分子式 |
C34H20N2O2 |
分子量 |
488.5 g/mol |
IUPAC 名称 |
19-propan-2-yl-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,9,11,14,17(31),18,20,22,24,26,28(32)-pentadecaene-8,29-dione |
InChI |
InChI=1S/C34H20N2O2/c1-16(2)23-14-26-22-10-8-19-11-18-7-9-20(37)13-24(18)33-29(19)34(22)36(35-33)27-15-28(38)31-21-6-4-3-5-17(21)12-25(23)32(31)30(26)27/h3-16H,1-2H3 |
InChI 键 |
MRAYJMJHCRANJH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C3C(=CC(=O)C4=C3C1=CC5=CC=CC=C54)N6C7=C2C=CC8=C7C(=N6)C9=CC(=O)C=CC9=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


